![molecular formula C17H23N3O3S B2787117 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide CAS No. 923685-11-4](/img/structure/B2787117.png)
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide
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Description
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are TYK2/JAK1 . These are key proteins involved in the signaling pathways of the immune system. They play a crucial role in the regulation of immune responses and inflammation.
Mode of Action
The compound acts as a selective inhibitor for TYK2/JAK1 . It binds to these proteins, preventing them from participating in their usual signaling pathways. This inhibition disrupts the normal function of these proteins, leading to changes in the immune response.
Biochemical Pathways
The inhibition of TYK2/JAK1 affects several biochemical pathways. These proteins are involved in the JAK-STAT signaling pathway , which is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s DNA. By inhibiting TYK2/JAK1, the compound disrupts this pathway, potentially leading to reduced inflammation and immune response .
Pharmacokinetics
Similar compounds have been shown to have good metabolic stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, determining how much of the drug reaches its target sites in the body.
Result of Action
The result of the compound’s action is a modulation of the immune response. By inhibiting TYK2/JAK1 , the compound can reduce inflammation and other immune responses . This could potentially be beneficial in the treatment of diseases characterized by overactive immune responses or chronic inflammation.
Properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12-4-7-17(8-5-12)15(22)20(16(23)19-17)11-14(21)18-9-6-13-3-2-10-24-13/h2-3,10,12H,4-9,11H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTFCHYPVKBPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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